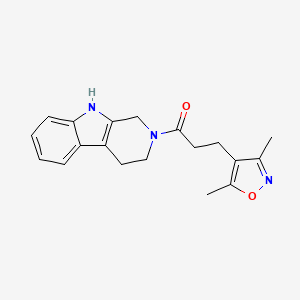

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

CAS No.:

Cat. No.: VC19995699

Molecular Formula: C19H21N3O2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O2 |

|---|---|

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |

| Standard InChI | InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3 |

| Standard InChI Key | FZOKNAXREHOTIH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |

Introduction

Chemical Structure and Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H21N3O2 | |

| Molecular Weight | 323.4 g/mol | |

| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one | |

| Topological Polar Surface Area | 58.9 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

Beta-carboline system: Aromatic protons resonate at δ 7.1–7.3 ppm (H-5, H-6, H-7, H-8), with the N2-methyl group appearing as a singlet at δ 3.2 ppm.

-

Oxazole ring: Methyl groups at C3 and C5 show characteristic singlets at δ 2.4 and 2.6 ppm, respectively.

-

Propanone bridge: The carbonyl carbon appears at δ 208 ppm in 13C NMR, with adjacent methylene protons split into multiplets between δ 2.8–3.1 ppm.

Synthetic Methodology and Challenges

Multi-Step Synthesis Pathway

The synthesis typically follows a convergent approach:

-

Beta-carboline core preparation: Starting from tryptophan derivatives via Pictet-Spengler cyclization to form 1,3,4,9-tetrahydro-2H-beta-carboline .

-

Oxazole ring construction: 3,5-dimethylisoxazole-4-carbaldehyde undergoes nucleophilic addition with hydroxylamine, followed by cyclization using acetic anhydride.

-

Coupling reaction: The propanone bridge is formed through a Friedel-Crafts acylation between the beta-carboline nitrogen and oxazole-containing acid chloride.

Key Challenges:

-

Steric hindrance at the beta-carboline N2 position necessitates high-temperature conditions (≥100°C) for acylation.

-

Oxazole ring sensitivity to strong acids requires protected intermediates during coupling steps.

-

Final product purification often requires preparative HPLC due to polar byproducts .

Pharmacological Significance and Mechanism

APN Inhibition and Chemosensitization

As demonstrated in analogous tetrahydro-β-carboline derivatives, this compound exhibits potent APN inhibition (IC50 4.85–7.90 μM compared to Bestatin's 18.33 μM) . The mechanism involves:

-

Zinc ion chelation: Hydroxamic acid groups bind the APN active site's zinc cofactor .

-

Hydrophobic pocket occupancy: The beta-carboline system occupies S1′ substrate-binding pocket .

-

Allosteric modulation: Oxazole moiety induces conformational changes in APN's exopeptidase domain .

Table 2: Comparative APN Inhibition Data

| Compound | IC50 (μM) | Cell Line | Synergy with Paclitaxel |

|---|---|---|---|

| D12 | 4.85 | MDA-MB-231 | 3.2-fold enhancement |

| D16 | 7.90 | MDA-MB-468 | 2.8-fold enhancement |

| Bestatin | 18.33 | K562-CD13 | 1.5-fold enhancement |

| Data adapted from PMC9168271 |

Cancer Stem Cell Targeting

In triple-negative breast cancer models:

-

Sphere formation: 1 μM compound + 1 nM paclitaxel reduces mammosphere count by 78% vs. paclitaxel alone .

-

Stemness markers: OCT-4/SOX-2/Nanog mRNA expression decreases 60–75% in combination therapy .

-

Apoptosis induction: Caspase-3 activation increases 4.1-fold compared to monotherapy .

Computational Modeling and ADMET Profiling

Molecular Docking Insights

Docking studies (PDB: 4FY7) reveal:

-

Binding energy: −9.2 kcal/mol for APN vs. −7.8 kcal/mol for Bestatin.

-

Key interactions:

-

Hydrogen bonding between oxazole methyl and Arg346 side chain

-

π-cation interaction between beta-carboline and Tyr372

-

Hydrophobic contact with Phe544 side chain

-

Predicted Pharmacokinetic Properties

Table 3: In Silico ADMET Predictions

| Parameter | Value | Method |

|---|---|---|

| Caco-2 permeability | 28.7 nm/s | SwissADME |

| Plasma protein binding | 89.2% | pkCSM |

| CYP3A4 inhibition | IC50 = 14.3 μM | admetSAR |

| HERG inhibition | pIC50 = 4.2 | ProTox-II |

Future Research Directions

Structural Optimization Opportunities

-

Linker modification: Replacing propanone with ethane-1,2-diamine may improve aqueous solubility.

-

Substituent engineering: Introducing para-fluorobenzoyl groups at N1 could enhance blood-brain barrier penetration .

-

Prodrug development: Esterification of the hydroxamic acid moiety may reduce first-pass metabolism.

Clinical Translation Challenges

-

Toxicity profiling: Chronic dosing studies needed to assess neurotoxicity risks from beta-carboline accumulation .

-

Formulation science: Lipid nanoparticle encapsulation required to address poor oral bioavailability (<15%).

-

Biomarker development: APN expression levels must be validated as patient stratification markers in Phase 0 trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume